N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide

Conformational analysis Structure-based drug design Ligand-receptor docking

N-(2-Benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide (CAS 880336-03-8, molecular formula C₂₃H₂₀ClNO₄S, molecular weight 441.93 g/mol) is a synthetic sulfonamide-amide hybrid belonging to the aroylpropionic acid-derived sulfonamide class. The compound features a 2-benzoyl-4-chlorophenyl core linked via a propanamide spacer to a benzylsulfonyl terminus.

Molecular Formula C23H20ClNO4S
Molecular Weight 441.93
CAS No. 880336-03-8
Cat. No. B2956442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide
CAS880336-03-8
Molecular FormulaC23H20ClNO4S
Molecular Weight441.93
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
InChIInChI=1S/C23H20ClNO4S/c24-19-11-12-21(20(15-19)23(27)18-9-5-2-6-10-18)25-22(26)13-14-30(28,29)16-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,25,26)
InChIKeyZBFQRCBVQMMUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide (CAS 880336-03-8): Structural Identity and Procurement Baseline


N-(2-Benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide (CAS 880336-03-8, molecular formula C₂₃H₂₀ClNO₄S, molecular weight 441.93 g/mol) is a synthetic sulfonamide-amide hybrid belonging to the aroylpropionic acid-derived sulfonamide class . The compound features a 2-benzoyl-4-chlorophenyl core linked via a propanamide spacer to a benzylsulfonyl terminus. Its structural architecture combines a benzophenone-derived electrophilic warhead, a hydrogen-bond-donating secondary amide, and a sterically accessible benzylsulfonyl group, distinguishing it from simpler phenylsulfonyl or thioether analogs. Public bioactivity repositories, including ChEMBL, currently record no known activity data for this specific compound, classifying it as a structurally defined but pharmacologically underexplored chemical probe .

Why N-(2-Benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide Cannot Be Interchanged with Close Structural Analogs


Although several compounds share the 2-benzoyl-4-chlorophenyl scaffold, substitution at the sulfonyl terminus and linker length produces non-equivalent molecular entities. The benzylsulfonyl group introduces a methylene (–CH₂–) spacer between the sulfur atom and the phenyl ring, altering conformational flexibility, electron density distribution, and metabolic vulnerability relative to the directly attached phenylsulfonyl analog (CAS 868676-16-8) . In related 5-HT₄ receptor agonist benzamide series, benzylsulfonyl derivatives exhibited distinct pharmacological profiles from phenylsulfonyl and benzoyl counterparts, with altered gastric prokinetic potency and reduced off-target dopamine D₂ and 5-HT₃ receptor binding . Furthermore, oxidation state differences between the sulfone (–SO₂–) of the target compound and the thioether (–S–) of the phenylsulfanyl analog (CAS 476307-39-8) affect hydrogen-bond acceptor capacity and oxidative stability, rendering simple substitution scientifically unjustified without direct comparative evidence .

Quantitative Differentiation Evidence for N-(2-Benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide Relative to Comparators


Benzylsulfonyl vs. Phenylsulfonyl: Conformational Flexibility and Steric Bulk Differentiation

The target compound incorporates a benzylsulfonyl group (Ph–CH₂–SO₂–) that introduces an sp³-hybridized methylene spacer, increasing the number of rotatable bonds by 1 relative to the phenylsulfonyl analog (CAS 868676-16-8). This structural feature expands the accessible conformational ensemble and modulates the spatial positioning of the terminal phenyl ring relative to the 2-benzoyl-4-chlorophenyl core . In the benzamide 5-HT₄ agonist series, benzylsulfonyl derivatives exhibited distinct pharmacological outcomes compared to phenylsulfonyl and benzoyl congeners: the benzylsulfonyl-containing compound Y-36912 demonstrated selective 5-HT₄ receptor agonism with reduced binding to dopamine D₂ and 5-HT₃ receptors, a selectivity profile not replicated by the corresponding phenylsulfonyl analog .

Conformational analysis Structure-based drug design Ligand-receptor docking

Sulfone (–SO₂–) vs. Thioether (–S–) Oxidation State: Implications for Metabolic Stability and Hydrogen-Bonding Capacity

The target compound exists in the fully oxidized sulfone state (–SO₂–), whereas the phenylsulfanyl analog (CAS 476307-39-8, N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfanyl)propanamide) contains a thioether (–S–) at the equivalent position . Sulfones are generally resistant to further oxidative metabolism (e.g., CYP450-mediated S-oxidation), whereas thioethers are susceptible to sequential oxidation to sulfoxide and sulfone, introducing metabolic liability and potential reactive metabolite formation . Additionally, the sulfone group presents two strong hydrogen-bond acceptor oxygens (calculated H-bond acceptor count = 5) compared to the thioether, which contributes only one sulfur-centered acceptor of negligible strength (H-bond acceptor count = 3 for the thioether analog) .

Metabolic stability Oxidative metabolism Hydrogen-bond acceptor strength

Linker Length Differentiation: Propanamide vs. Butanamide Spacing and Its Impact on Molecular Recognition

The target compound possesses a propanamide linker (–NHCO–CH₂–CH₂–) connecting the 2-benzoyl-4-chlorophenyl core to the benzylsulfonyl group. The butanamide analog (CAS 942003-45-4, N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamide) extends this linker by one methylene unit, increasing the through-bond distance between the amide nitrogen and the sulfonyl sulfur from approximately 4.5 Å to approximately 5.7 Å (estimated from standard bond lengths) . Linker-length variation in sulfonamide-based bioactive compounds has been demonstrated to modulate target engagement: in the benzamide 5-HT₄ agonist series, propyl vs. butyl spacers produced divergent gastric emptying efficacy in murine models .

Linker SAR Molecular recognition Pharmacophore modeling

Chemokine Receptor Modulation Potential: Precedent from the 2-Benzoyl-4-chlorophenyl Sulfonamide Scaffold

The 2-benzoyl-4-chlorophenyl sulfonamide scaffold has been crystallographically characterized and reported to exhibit biological activity as an inhibitor of CCR2 and CCR9 chemokine receptor functions . Additionally, benzosulfonamide derivatives are claimed in patent EA020374B1 as useful for treating CXCR2-mediated diseases, including respiratory and dermatological inflammatory conditions . While neither source provides quantitative IC₅₀ data for the specific target compound (CAS 880336-03-8), the benzylsulfonyl substitution pattern represents a distinct chemotype within this scaffold family that has not been evaluated alongside the phenylsulfonyl or 4-chlorobenzenesulfonamide analogs in these receptor assays. The target compound thus constitutes a unique structural entry within a scaffold class of established pharmacological relevance.

Chemokine receptor CCR2/CCR9 inhibition Inflammation

Evidence-Based Application Scenarios for N-(2-Benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide Procurement


Structure-Activity Relationship (SAR) Exploration of Sulfonamide Spacer Effects in Chemokine Receptor Probe Development

The compound serves as a structurally defined benzylsulfonyl-propanamide variant for systematic SAR studies alongside its phenylsulfonyl (CAS 868676-16-8) and butanamide linker (CAS 942003-45-4) analogs. The benzylsulfonyl group introduces a methylene spacer that modulates conformational flexibility and electronic properties, providing a distinct data point in multi-dimensional SAR matrices aimed at probing CCR2, CCR9, or CXCR2 receptor pharmacophores. The crystallographically validated 2-benzoyl-4-chlorophenyl sulfonamide scaffold provides a structurally tractable core for co-crystallography and docking-guided optimization .

Chemical Probe for Evaluating Sulfone Oxidation State Contribution to Target Engagement and Metabolic Stability

Because the compound is isolated in the fully oxidized sulfone state (–SO₂–), it can be used as a stable reference compound in head-to-head comparisons with the thioether analog (CAS 476307-39-8) to deconvolute the contribution of sulfur oxidation state to ligand binding affinity, hydrogen-bonding interactions, and resistance to CYP450-mediated S-oxidation. This application is relevant for medicinal chemistry programs where metabolic soft-spot identification and optimization of oxidative stability are critical decision points .

Reference Standard for Analytical Method Development and Stability-Indicating Assay Validation

The compound's well-defined molecular formula (C₂₃H₂₀ClNO₄S, MW 441.93), distinct InChI Key (ZBFQRCBVQMMUFL-UHFFFAOYSA-N), and unique benzylsulfonyl chromophore facilitate its use as a reference standard for HPLC, LC-MS, and NMR method development. The sulfone group provides a strong UV chromophore and a diagnostic mass spectrometric fragmentation signature (loss of SO₂, 64 Da), enabling sensitive detection and quantification in complex biological matrices. This supports procurement for analytical chemistry groups requiring a characterized sulfonamide standard with documented structural identity .

Negative Control or Orthogonal Chemotype in Anti-Inflammatory or Prokinetic Agent Discovery

Based on class-level evidence from the benzamide 5-HT₄ agonist series, where benzylsulfonyl derivatives demonstrated differentiated pharmacological profiles from phenylsulfonyl and benzoyl counterparts , the target compound can be deployed as an orthogonal chemotype in gastrointestinal prokinetic or anti-inflammatory screening cascades. Its structural divergence from the well-characterized aroylpropionic acid NSAID series (which lack the sulfonamide amide linkage) further positions it as a candidate for probing non-COX-mediated anti-inflammatory mechanisms with potentially reduced ulcerogenic liability, as demonstrated for structurally related sulfonamide amides exhibiting ulcerogenic severity indices of 0.42–1.33 versus 2.25 for indomethacin .

Quote Request

Request a Quote for N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.